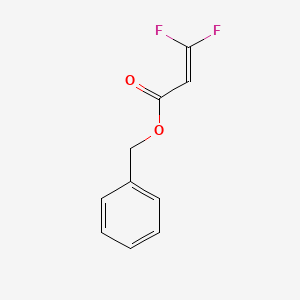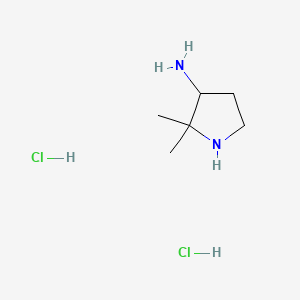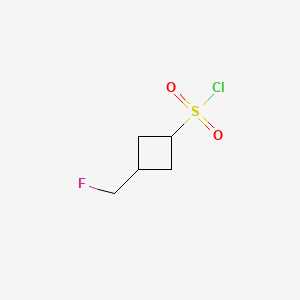
3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClFO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with fluoromethylating agents and sulfonyl chlorides. One common method is the reaction of cyclobutane with fluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification, such as distillation and recrystallization, to obtain the final product in a pure form .
化学反应分析
Types of Reactions
3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Addition Reactions: It can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
科学研究应用
3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluoromethyl group.
3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride: Contains a cyclopropylmethyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals .
属性
分子式 |
C5H8ClFO2S |
|---|---|
分子量 |
186.63 g/mol |
IUPAC 名称 |
3-(fluoromethyl)cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-3H2 |
InChI 键 |
OKPUKLJKBHTPPE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1S(=O)(=O)Cl)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


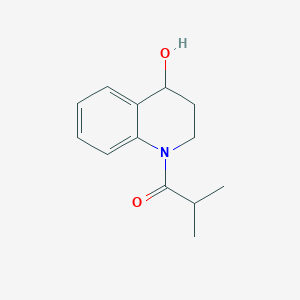
![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
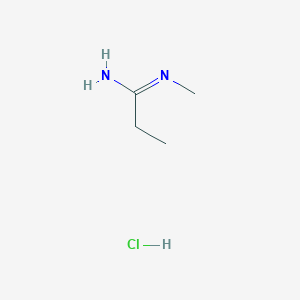
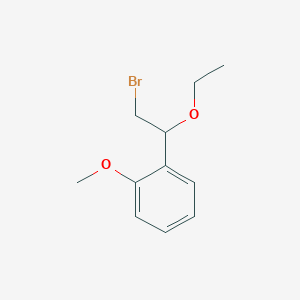
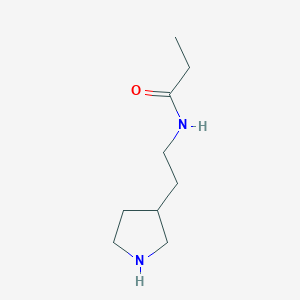
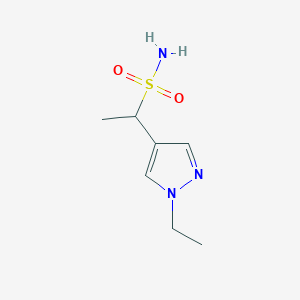
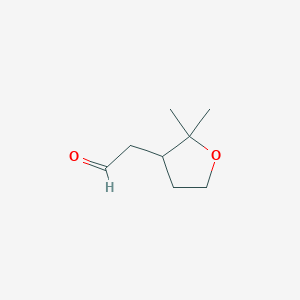
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
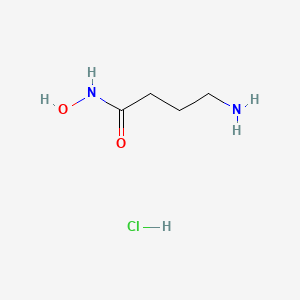
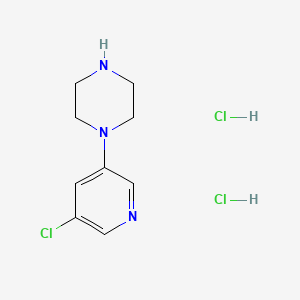
![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)

